molecular formula C12H20Cl2N2 B13603632 N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B13603632
M. Wt: 263.20 g/mol
InChI Key: NUOPEUMHIVPIOV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethylphenyl group attached to the nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of 3-ethylphenylamine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The compound is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-ethylphenyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

    Ethylphenylamines: Compounds with an ethylphenyl group attached to an amine, differing in the nature of the amine group.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the ethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

N-(3-ethylphenyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;;/h3-5,8,12-14H,2,6-7,9H2,1H3;2*1H

InChI Key

NUOPEUMHIVPIOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCNC2.Cl.Cl

Origin of Product

United States

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